molecular formula C19H20N4O2 B5057506 6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one

6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Cat. No. B5057506
M. Wt: 336.4 g/mol
InChI Key: FOTCUCQIBCANAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPP+ and belongs to the class of chemicals known as monoamine oxidase inhibitors.

Mechanism of Action

MPP+ works by selectively inhibiting the activity of monoamine oxidase B, an enzyme that is responsible for the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
MPP+ has been shown to increase dopamine levels in the brain, which can help alleviate the symptoms of neurological disorders. It has also been shown to have antioxidant properties, which can help protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

MPP+ has several advantages for lab experiments, including its ability to selectively inhibit the activity of monoamine oxidase B and its potential therapeutic applications in the treatment of neurological disorders. However, it also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on MPP+, including its potential therapeutic applications in the treatment of other neurological disorders, such as depression and anxiety. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for MPP+.

Synthesis Methods

The synthesis of MPP+ involves the reaction of 4-(2-pyrimidinyl)-1-piperazine with 6-methyl-4H-chromen-4-one in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

MPP+ has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to selectively inhibit the activity of monoamine oxidase B, an enzyme that is responsible for the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate the symptoms of these disorders.

properties

IUPAC Name

6-methyl-3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-3-4-17-16(11-14)18(24)15(13-25-17)12-22-7-9-23(10-8-22)19-20-5-2-6-21-19/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTCUCQIBCANAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.